molecular formula C18H18FN7O B2977026 5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2415569-74-1

5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine

Cat. No.: B2977026
CAS No.: 2415569-74-1
M. Wt: 367.388
InChI Key: CBRWEPJDCKQUPW-UHFFFAOYSA-N
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Description

5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups. The presence of the triazole ring and fluorine atoms imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperazine Group: This step involves nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and triazole moieties.

    Reduction: Reduction reactions can target the pyrimidine ring or the triazole ring, depending on the conditions used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorine and phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The triazole and piperazine moieties are known to interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent agent in various biological systems.

Comparison with Similar Compounds

Similar Compounds

    Voriconazole: A triazole antifungal medication with a similar triazole ring structure.

    Fluoropyrimidines: Compounds like 5-fluorouracil, which are used in cancer treatment.

Uniqueness

5-fluoro-4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its combination of a pyrimidine core, triazole ring, and fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c1-24-11-14(22-23-24)18(27)26-9-7-25(8-10-26)17-15(19)16(20-12-21-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRWEPJDCKQUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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